N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide
Overview
Description
“N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C10H14N2O4S . It has a molecular weight of 258.3 . This compound has gained significant interest in scientific research due to its potential applications in various fields such as medicine and agriculture.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3 . This code provides a specific description of the molecular structure of the compound.The compound’s physical and chemical properties can be further understood by analyzing its InChI code .
Scientific Research Applications
Fragmentation Patterns in Mass Spectrometry
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide and its derivatives show unique fragmentation patterns upon electron ionization in mass spectrometry. These compounds undergo rearrangement reactions resulting in the loss of carbonyl compounds and formation of benzofurazane radical cations. Understanding these patterns is crucial for the structural analysis of these compounds (Danikiewicz, 1997).
Voltammetric Analysis
The voltammetric behavior of Nimesulide (a related compound) shows that it is both reducible and oxidizable, with a well-defined peak corresponding to the nitro group reduction. This peak is used to develop methods for determining Nimesulide in pharmaceutical forms, highlighting the importance of these compounds in electroanalytical chemistry (Álvarez-Lueje et al., 1997).
Imaging Aromatase Expression in Breast Cancer
Carbon-11-labeled Nimesulide analogs, including derivatives of this compound, are synthesized as potential positron emission tomography (PET) tracers for imaging aromatase expression in breast cancer. This application in medical imaging research is significant for advancing cancer diagnostics (Wang et al., 2010).
Anti-Inflammatory Activity
Compounds derived from N-(4-arylamidophenyl) methanesulfonamide, similar in structure to this compound, have been studied for their anti-inflammatory activity. This research suggests potential therapeutic applications in treating inflammation-related conditions (Lou et al., 2004).
Crystallographic Studies
The crystallographic study of Nimesulide and its derivatives, including those structurally similar to this compound, provides insights into their molecular structure and intermolecular interactions. These studies are essential for understanding the physical properties and potential applications of these compounds (Dey et al., 2015).
Catalytic Asymmetric Synthesis
This compound derivatives are used in catalytic asymmetric synthesis. For example, a derivative was found effective for alkylzinc additions to aldehydes, demonstrating its utility in synthetic organic chemistry (Wipf & Wang, 2002).
Safety and Hazards
properties
IUPAC Name |
N-(2-nitrophenyl)-N-propan-2-ylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESNODPSMLCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213935 | |
Record name | N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195433-54-6 | |
Record name | N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195433-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.